molecular formula C12H23ClN2 B13974297 (2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine

(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine

Cat. No.: B13974297
M. Wt: 230.78 g/mol
InChI Key: RYPPVQNQUYEINB-UHFFFAOYSA-N
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Description

(2-(2-Chloroethyl)-2-azaspiro[45]decan-8-yl)methanamine is a synthetic organic compound that belongs to the class of azaspiro compounds These compounds are characterized by a spiro-connected bicyclic structure containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting a suitable cyclic ketone with an amine under acidic conditions to form the spirocyclic amine.

    Introduction of the Chloroethyl Group: The chloroethyl group can be introduced via a nucleophilic substitution reaction using a chloroethyl halide and the spirocyclic amine.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of (2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The spirocyclic structure may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    (2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine: Unique due to its spirocyclic structure and chloroethyl group.

    8-oxa-2-azaspiro[4.5]decane: Similar spirocyclic structure but lacks the chloroethyl group.

    tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related compounds.

Uniqueness

The uniqueness of this compound lies in its combination of a spirocyclic core with a chloroethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H23ClN2

Molecular Weight

230.78 g/mol

IUPAC Name

[2-(2-chloroethyl)-2-azaspiro[4.5]decan-8-yl]methanamine

InChI

InChI=1S/C12H23ClN2/c13-6-8-15-7-5-12(10-15)3-1-11(9-14)2-4-12/h11H,1-10,14H2

InChI Key

RYPPVQNQUYEINB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CN)CCN(C2)CCCl

Origin of Product

United States

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